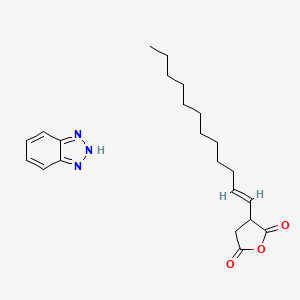
Einecs 301-278-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) is an intriguing chemical entity that combines the structural features of a dihydrofuran-dione and a benzo-triazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) typically involves the following steps:
Formation of 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione: This can be achieved through the reaction of dodec-1-ene with maleic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the dihydrofuran-dione ring.
Coupling with 1H-benzo[d][1,2,3]triazole: The resulting dihydrofuran-dione is then reacted with 1H-benzo[d][1,2,3]triazole in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final compound. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the dihydrofuran-dione or benzo-triazole moieties are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
The compound 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities. The compound’s structure can be modified to enhance its efficacy and reduce side effects.
Industry: In materials science, the compound can be used to develop new materials with desirable properties, such as improved thermal stability, mechanical strength, or electrical conductivity.
Mécanisme D'action
The mechanism of action of 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione: This compound shares the dihydrofuran-dione moiety but lacks the benzo-triazole component.
1H-benzo[d][1,2,3]triazole: This compound contains the benzo-triazole moiety but lacks the dihydrofuran-dione component.
Other Dihydrofuran-dione Compounds: Compounds with similar dihydrofuran-dione structures but different substituents on the furan ring.
Other Benzo-triazole Compounds: Compounds with similar benzo-triazole structures but different substituents on the triazole ring.
Uniqueness
The uniqueness of 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) lies in its combination of two distinct structural motifs: the dihydrofuran-dione and the benzo-triazole. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93982-92-4 |
|---|---|
Formule moléculaire |
C22H31N3O3 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2H-benzotriazole;3-[(E)-dodec-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3.C6H5N3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18;1-2-4-6-5(3-1)7-9-8-6/h11-12,14H,2-10,13H2,1H3;1-4H,(H,7,8,9)/b12-11+; |
Clé InChI |
PUISDEOUDPMPQD-CALJPSDSSA-N |
SMILES isomérique |
CCCCCCCCCC/C=C/C1CC(=O)OC1=O.C1=CC2=NNN=C2C=C1 |
SMILES canonique |
CCCCCCCCCCC=CC1CC(=O)OC1=O.C1=CC2=NNN=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


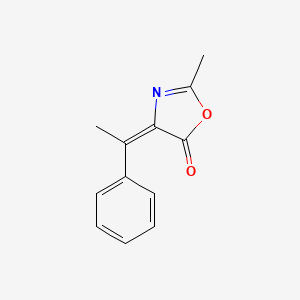
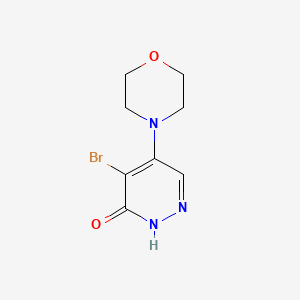
![4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B15212804.png)
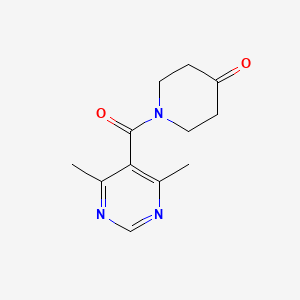

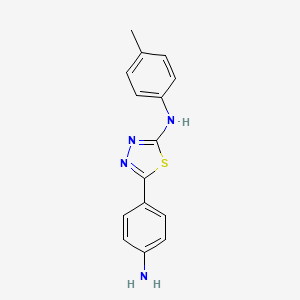
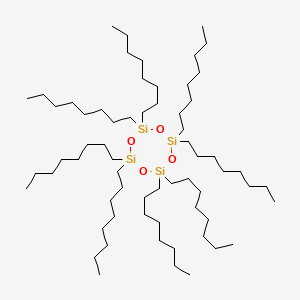
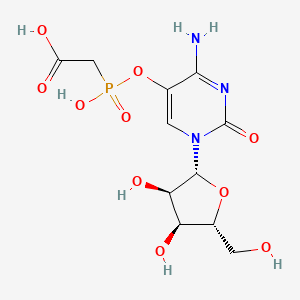
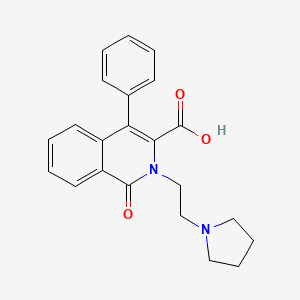
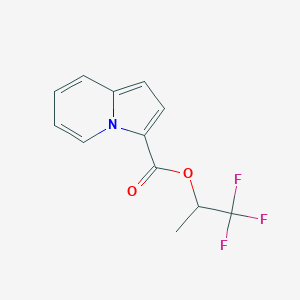
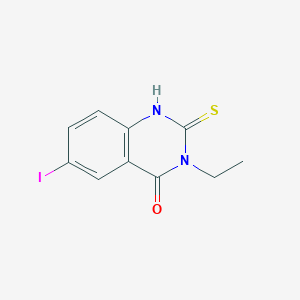
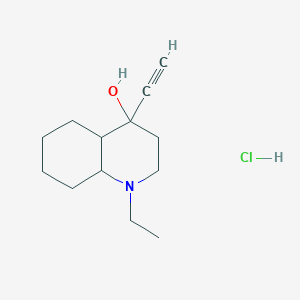
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
